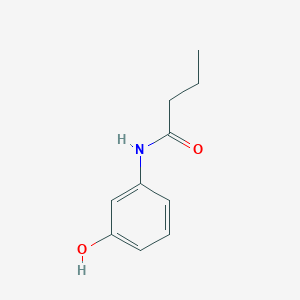

N-(3-hydroxyphenyl)butanamide

Description

Significance of Butanamide Derivatives in Contemporary Medicinal Chemistry

The butanamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse pharmacological activities. These derivatives have been successfully developed to treat a range of conditions, highlighting the versatility of the butanamide moiety in drug design.

Butanamide derivatives are notably prominent in the field of neurology, particularly as anticonvulsant agents. The investigation of 4-substituted pyrrolidone butanamides has led to the discovery of potent antiepileptic drugs. For instance, systematic modifications of the pyrrolidone acetamide (B32628) scaffold have shown that specific substitutions can significantly enhance antiseizure activity. One of the most significant findings in this area is the development of levetiracetam (B1674943), an (S)-α-ethyl-2-oxopyrrolidine acetamide, which has a unique mechanism of action related to a specific brain binding site. Further research into 4-substituted pyrrolidone butanamides has yielded candidates with even greater potency than levetiracetam.

Beyond epilepsy, butanamide derivatives have demonstrated efficacy as anti-inflammatory agents. Certain purine-2,6-dione-based butanamides have been identified as dual phosphodiesterase (PDE) 4/7 inhibitors with transient receptor potential ankyrin 1 (TRPA1) antagonistic activity, showing significant antiallodynic properties in animal models of pain and inflammation. nih.gov For example, 4-(8-butoxy-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5-tert-butyl-2-hydroxyphenyl)butanamide demonstrated strong anti-TNF-α effects in vivo. nih.gov Another study reported on a butanamide derivative, S 19812, which acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (LOX), pathways critical to the inflammatory response. thieme-connect.com This dual inhibition profile is considered a promising strategy for developing anti-inflammatory drugs with improved gastric tolerance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). thieme-connect.com

The biological activities of butanamide derivatives extend to antimicrobial and anticancer properties. Schiff base ligands derived from butanamide have been synthesized and complexed with various transition metals, with some of these complexes exhibiting significant in vitro cytotoxicity against cancer cell lines and larvicidal activity. bohrium.com Specifically, a Zn(II) complex of a novel Schiff base ligand containing a butanamide moiety showed potential as an anticancer agent. bohrium.com Furthermore, butanamide derivatives incorporating a phthalimide (B116566) group have been explored for their potential antiviral and anticancer activities. ontosight.ai

The following table summarizes the diverse biological activities of various butanamide derivatives found in recent research:

| Derivative Class | Specific Example | Biological Activity | Research Focus |

| Pyrrolidone Butanamides | (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | Anticonvulsant | More potent antiseizure agents than levetiracetam. acs.org |

| Purine-2,6-dione Butanamides | 4-(8-butoxy-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5-tert-butyl-2-hydroxyphenyl)butanamide | Anti-inflammatory, Analgesic | Dual PDE4/7 inhibitors and TRPA1 antagonists. nih.gov |

| Thiophene Butanamides | S 19812 (N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide) | Anti-inflammatory | Dual inhibitor of cyclooxygenase and 5-lipoxygenase. thieme-connect.com |

| Schiff Base Butanamides | 3-((2-((1-(4-hydroxyphenyl)ethylidene)amino)ethyl)imino)-N-(p-tolyl)butanamide metal complexes | Anticancer, Larvicidal | Evaluation of cytotoxicity and larvicidal activity. bohrium.com |

| Phthalimide Butanamides | 4-(1,3-Dioxoisoindol-2-yl)-N-(tetrahydro-2-furanylmethyl)butanamide | Antiviral, Anticancer | Exploration of potential therapeutic applications. ontosight.ai |

Historical Trajectory and Evolution of Research on N-(3-hydroxyphenyl)butanamide

Early research into related structures can be seen in the synthesis of intermediates for other drugs. For example, the synthesis of N-(4-Butanoyl-3-hydroxyphenyl)butanamide was reported as an important intermediate for the anticoccidial drug Nequinate. nih.gov This highlights a historical focus on the utility of such compounds as building blocks in the synthesis of more complex molecules. The preparation of this related compound was achieved through an intramolecular rearrangement of 3-(butanoylamino)phenyl butanoate. nih.gov

The broader class of butanamides has a more extensive history. The discovery of the anticonvulsant properties of compounds like levetiracetam spurred significant interest in the synthesis and evaluation of a vast number of butanamide derivatives. acs.org This research has systematically explored the structure-activity relationships of the butanamide scaffold, leading to a deeper understanding of the structural requirements for potent anticonvulsant activity.

More recently, the focus has expanded to other therapeutic areas. The investigation of butanamide derivatives as dual inhibitors of COX and LOX for anti-inflammatory applications represents a more modern approach to drug design, aiming for improved efficacy and safety profiles. thieme-connect.com The synthesis of complex butanamide derivatives, such as 4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(3-hydroxyphenyl)butanamide, indicates a current trend towards creating multifunctional molecules with potential applications in various diseases. ontosight.ai

Current Research Landscape and Emerging Academic Interests in this compound

The current research landscape for this compound and its close analogs is characterized by an exploration of their potential in a variety of therapeutic areas, driven by the known bioactivities of the butanamide and hydroxyphenyl moieties.

A significant area of interest remains in the development of novel central nervous system (CNS) active agents. The established success of butanamide derivatives as anticonvulsants continues to motivate the synthesis and evaluation of new analogs. dergipark.org.trnih.gov Research into quinazoline (B50416) derivatives incorporating a butanamide side chain has shown promising anticonvulsant activity. nih.gov

The anti-inflammatory potential of butanamide derivatives is another active area of investigation. Studies on purine-2,6-dione-based butanamides are exploring their dual inhibitory effects on enzymes involved in inflammatory pathways, with the aim of developing new treatments for pain and inflammation. nih.gov The synthesis of complex molecules containing the this compound scaffold, such as those with sulfonamide and pyrimidine (B1678525) groups, suggests an interest in developing compounds with multiple biological targets. ontosight.ai

Furthermore, the antimicrobial and anticancer properties of butanamide derivatives are gaining attention. The synthesis of Schiff base complexes and other derivatives is being pursued to discover new agents to combat cancer and infectious diseases. bohrium.com Research into 3-[(2-hydroxyphenyl)amino]butanoic acid derivatives has yielded compounds with good antimicrobial and antifungal activity. nih.gov

The following table highlights some of the current research interests and findings for compounds structurally related to this compound:

| Research Area | Compound/Derivative Type | Key Findings |

| Anticonvulsant Activity | Quinazoline derivatives with butanamide side chains | Several compounds showed significant protection against chemically induced seizures in mice. nih.gov |

| Anti-inflammatory Activity | Purine-2,6-dione-based butanamides | Identification of dual PDE4/7 inhibitors with potent anti-inflammatory and analgesic effects. nih.gov |

| Antimicrobial Activity | 3-[(2-Hydroxyphenyl)amino]butanoic acid derivatives | Synthesis of compounds with good activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger. nih.gov |

| Anticancer Activity | Schiff base complexes of butanamide derivatives | A Zn(II) complex demonstrated potential anticancer activity. bohrium.com |

| Multi-target Drug Design | Complex sulfonamide-butanamide hybrids | Synthesis of molecules with multiple functional groups known to have biological activity, suggesting potential for broad therapeutic applications. ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-4-10(13)11-8-5-3-6-9(12)7-8/h3,5-7,12H,2,4H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRBYRAQTPTELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175891 | |

| Record name | Butyranilide, 3'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21556-79-6 | |

| Record name | Butyranilide, 3'-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021556796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyranilide, 3'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for N 3 Hydroxyphenyl Butanamide

Established Synthetic Pathways for N-(3-hydroxyphenyl)butanamide

The synthesis of this compound can be achieved through several established chemical reactions. These methods primarily focus on the formation of the amide bond and the selection of appropriate starting materials.

Conventional Amide Bond Formation Techniques

The formation of the amide bond is a cornerstone of organic chemistry, and several conventional methods are applicable to the synthesis of this compound. These techniques typically involve the reaction of a carboxylic acid or its activated derivative with an amine. researchgate.netresearchgate.net The direct condensation of a carboxylic acid and an amine is often challenging and may require harsh reaction conditions. researchgate.net

A common and effective method is the acylation of 3-aminophenol (B1664112) with an activated form of butanoic acid, such as butanoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Another approach involves the use of coupling agents, which facilitate the amide bond formation between butanoic acid and 3-aminophenol under milder conditions.

| Reagent 1 | Reagent 2 | Product | Reaction Type |

| 3-Aminophenol | Butanoyl chloride | This compound | Acylation |

| 3-Aminophenol | Butanoic acid | This compound | Amidation (with coupling agent) |

Synthetic Routes Initiated from 3-Aminophenol Precursors

3-Aminophenol is a readily available and versatile starting material for the synthesis of this compound. google.com One straightforward route involves the direct acylation of 3-aminophenol with butanoyl chloride or butyric anhydride. For example, 3-aminophenol can be reacted with propionyl chloride, a similar acylating agent, in a suitable solvent like dichloromethane (B109758) with a base such as pyridine (B92270). A similar strategy can be applied using butanoyl chloride.

Another synthetic strategy involves a Fries rearrangement. In this approach, 3-aminophenyl butanoate is first synthesized by reacting 3-aminophenol with butanoyl chloride. The resulting ester then undergoes an intramolecular rearrangement in the presence of a Lewis acid, such as anhydrous aluminum chloride, to yield N-(4-butanoyl-3-hydroxyphenyl)butanamide, a derivative of the target compound. nih.gov

Deprotonation of a 3-substituted aniline, such as 3-methoxyaniline, followed by reaction with an ω-chloroalkanoyl chloride like 4-chlorobutanoyl chloride, can produce ω-chloroamide intermediates which can be further modified. core.ac.uk

Advanced Synthetic Approaches for this compound Analogues

Modern synthetic chemistry offers a range of advanced techniques for the synthesis of complex molecules and analogues of this compound. These methods provide greater control over the chemical structure and can introduce functionalities that are not easily accessible through conventional routes.

Catalytic Methods for Aromatic Ring Functionalization (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic rings. snnu.edu.cnrsc.org These methods allow for the introduction of a wide variety of substituents onto the phenyl ring of this compound or its precursors. For instance, C-H activation strategies can be employed to directly attach new groups to the aromatic ring, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. nih.govrhhz.netnih.gov

These reactions often utilize a directing group to control the regioselectivity of the functionalization. nih.gov The amide or hydroxyl group of this compound could potentially serve as such a directing group, guiding the palladium catalyst to a specific position on the aromatic ring for C-H activation and subsequent coupling with a reaction partner. nih.gov This allows for the synthesis of a diverse library of analogues with modified aromatic rings.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into molecules is of significant importance, particularly in the synthesis of biologically active compounds. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. rsc.orgbeilstein-journals.org For this compound derivatives, chirality can be introduced at various positions, for example, by using chiral building blocks or through asymmetric catalysis.

One approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed. For instance, Evans chemistry, which employs chiral oxazolidinone auxiliaries, can be used to achieve stereoselective aldol (B89426) reactions to create chiral centers. nih.gov

Another powerful strategy is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. yok.gov.tr This can be applied to various reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions, to produce chiral derivatives of this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgkahedu.edu.in Applying these principles to the synthesis of this compound and its analogues can lead to more environmentally friendly and sustainable manufacturing processes.

Key principles of green chemistry include the use of renewable feedstocks, catalysis over stoichiometric reagents, and the use of safer solvents and reaction conditions. acs.org For example, developing catalytic routes that minimize waste and avoid the use of toxic reagents is a primary goal. acs.org The use of water as a solvent, where possible, is also a key aspect of green synthesis. mdpi.com

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. acs.org Synthetic routes with high atom economy are preferred as they generate less waste. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions. Designing synthetic pathways for this compound that maximize atom economy is a key consideration in green chemistry. acs.org

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize byproducts. |

| Atom Economy | Favoring addition and rearrangement reactions over substitutions. |

| Catalysis | Employing catalytic methods to reduce reagent use and waste. acs.org |

| Safer Solvents | Using environmentally benign solvents like water or supercritical fluids. kahedu.edu.in |

Strategies for Scaffold Diversification and Functional Group Elaboration

The this compound scaffold offers multiple sites for chemical modification, including the butanamide side chain, the phenolic hydroxyl group, the phenyl ring, and the amide nitrogen. These sites allow for extensive diversification to modulate the molecule's physicochemical and biological properties.

Introduction of Heterocyclic Moieties into the Butanamide Structure

A prominent strategy for diversifying the this compound scaffold is the incorporation of heterocyclic rings. These moieties are often introduced to enhance biological activity or to serve as isosteric replacements for other functional groups. This can be achieved by modifying the butanamide portion of the molecule.

Research has demonstrated the synthesis of derivatives where a heterocyclic group is attached to the butanamide chain. For example, the compound N-(3-hydroxyphenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide features a 1,2,4-triazole (B32235) ring, a well-known pharmacophore, appended to the terminal end of the butanoyl group ontosight.ai. The presence of this moiety, along with the nitro and hydroxyl groups, is intended to confer specific biological activities ontosight.ai.

Another synthetic approach involves building a heterocyclic butanoic acid intermediate which is then coupled with 3-aminophenol. This methodology was used to create compounds like N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide . In this case, the benzothiazolone ring is first constructed and attached to a butanoic acid chain, which subsequently undergoes an amidation reaction with an aminophenol . This strategy is highly adaptable for introducing a variety of complex heterocyclic systems.

Further examples of this diversification strategy include the incorporation of other heterocycles known for their roles in medicinal chemistry:

Piperazine (B1678402) rings have been integrated into butanamide structures to create derivatives such as N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamide mdpi.com.

Pyrrole and quinoxaline (B1680401) moieties have been synthesized from related 3-[(2-hydroxyphenyl)amino]butanoic acid precursors, highlighting a pathway to introduce these heterocycles mdpi.com.

1,3,4-Oxadiazole derivatives are another class of heterocycles that have been attached to phenylacetamide scaffolds, a strategy that is conceptually applicable to the butanamide core to leverage their diverse biological activities researchgate.net.

| Parent Scaffold | Introduced Heterocycle | Resulting Derivative Example |

| This compound | 1,2,4-Triazole | N-(3-hydroxyphenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide ontosight.ai |

| N-(hydroxyphenyl)butanamide | Benzothiazole | N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide |

| N-(phenyl)butanamide | Piperazine | N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamide mdpi.com |

| (hydroxyphenyl)aminobutanoic acid | Pyrrole | Pyrrole-containing butanoic acid derivatives mdpi.com |

| (hydroxyphenyl)aminobutanoic acid | Quinoxaline | Quinoxaline-containing butanoic acid derivatives mdpi.com |

Chemical Modifications of the Phenolic Hydroxyl Group and Phenyl Ring Substituents

The phenolic hydroxyl group and the aromatic phenyl ring are primary targets for functional group elaboration to fine-tune the molecule's properties.

Phenolic Hydroxyl Group: The hydroxyl group is a reactive site for modifications such as etherification and esterification diva-portal.org. The reactivity of this group is influenced by its position on the phenyl ring. The meta-position of the hydroxyl group in this compound, as opposed to an ortho- or para-position, significantly affects the molecule's electronic properties and its potential interactions with biological targets rsc.org. The reactivity of phenolic hydroxyls is also subject to steric hindrance from adjacent groups; for instance, neighboring methoxy (B1213986) groups can decrease reactivity, an effect that is less pronounced for the relatively unhindered p-hydroxyphenyl group compared to more substituted syringyl or guaiacyl units found in complex biopolymers nih.gov.

Phenyl Ring Substituents: The introduction of additional substituents onto the phenyl ring is a common derivatization tactic. A notable example is the synthesis of N-(4-Butanoyl-3-hydroxyphenyl)butanamide , a derivative where a second butanoyl group is added to the phenyl ring at the position para to the amide nih.gov. This transformation can be accomplished via an intramolecular rearrangement (Fries rearrangement) of 3-(butanoylamino)phenyl butanoate in the presence of a Lewis acid like anhydrous aluminium chloride nih.gov. Similarly, other acyl groups can be introduced, as seen in N-(3-Acetyl-4-hydroxyphenyl)butanamide , which features an acetyl group on the ring biosynth.com. These modifications alter the electronic landscape and steric profile of the phenyl ring.

| Modification Type | Target Site | Resulting Substituent/Structure |

| Acylation | Phenyl Ring | Introduction of a butanoyl group, yielding N-(4-Butanoyl-3-hydroxyphenyl)butanamide nih.gov |

| Acylation | Phenyl Ring | Introduction of an acetyl group, as in N-(3-Acetyl-4-hydroxyphenyl)butanamide biosynth.com |

| Esterification | Phenolic OH | Formation of an ester linkage (e.g., 3-(butanoylamino)phenyl butanoate) nih.gov |

| Etherification | Phenolic OH | Formation of an ether linkage diva-portal.org |

Derivatization at the Amide Nitrogen Atom

The amide nitrogen atom provides another site for structural modification, although it is generally less nucleophilic than the phenolic hydroxyl group. Derivatization at this position can significantly impact the conformation and hydrogen-bonding capabilities of the amide linkage.

Primary strategies for modifying the amide nitrogen include N-alkylation and N-arylation. While specific examples of such modifications on the this compound scaffold are not extensively detailed in the surveyed literature, these are standard organic chemistry transformations.

A more complex strategy involves incorporating the amide nitrogen into a new heterocyclic ring system. The pyrrolidine (B122466) ring, a saturated five-membered nitrogen heterocycle, is a prevalent scaffold in bioactive compounds due to the three-dimensional diversity it provides unipa.it. Synthetic approaches can be designed to construct derivatives where the butanamide nitrogen becomes part of a pyrrolidine or other N-heterocyclic ring, thereby creating more rigid and structurally complex analogues unipa.it.

| Derivatization Strategy | Description | Potential Outcome |

| N-Alkylation/N-Arylation | Introduction of an alkyl or aryl group onto the amide nitrogen. | Blocks the amide N-H hydrogen bond donor capability and introduces steric bulk. |

| Incorporation into a Heterocycle | The amide nitrogen is used as a building block for the formation of a new ring system. | Creates rigid analogues with defined stereochemistry, such as those containing a pyrrolidine scaffold unipa.it. |

Biological Activities and Pharmacological Investigations of N 3 Hydroxyphenyl Butanamide and Its Derivatives

Antimicrobial Activity Assessments

Derivatives of N-(hydroxyphenyl)butanamide have demonstrated notable activity against a spectrum of microbial pathogens. The incorporation of different functional groups and heterocyclic rings onto the basic butanamide structure has led to the development of compounds with significant antibacterial and antifungal efficacy.

A variety of N-(hydroxyphenyl)butanamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative strains.

For instance, a Schiff base ligand, 3-((2-(-(1-(2-hydroxyphenyl)ethylidene)amino)ethyl)imino)-N-(p-tolyl)butanamide, and its metal complexes were screened for antibacterial activity. tandfonline.comresearchgate.net The evaluation was conducted against three Gram-positive bacteria, Staphylococcus aureus, Bacillus cereus, and Streptococcus criceti, as well as three Gram-negative bacteria, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. tandfonline.com The metal complexes, in particular, showed potential antibacterial properties, in some cases exceeding the efficacy of the parent ligand and standard antibacterial drugs. researchgate.net

Similarly, a study on N-substituted-β-amino acid derivatives incorporating a 2-hydroxyphenyl moiety reported promising antimicrobial activity, especially against Gram-positive bacteria. plos.org Five specific synthesized compounds demonstrated good activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com Another class of derivatives, benzothiazoles, are also recognized for their broad-spectrum antimicrobial properties. Research into N-(3-Acetyl-4-hydroxyphenyl)acetamide indicated significant activity against both Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm formation at sub-MIC concentrations.

Table 1: Antibacterial Activity of Selected N-(hydroxyphenyl)butanamide Derivatives

| Compound/Derivative Class | Bacterial Strains Tested | Observed Efficacy | Reference(s) |

|---|---|---|---|

| 3-((2-(-(1-(2-hydroxyphenyl)ethylidene)amino)ethyl)imino)-N-(p-tolyl)butanamide and its metal complexes | S. aureus, B. cereus, S. criceti (Gram+), E. coli, K. pneumoniae, P. aeruginosa (Gram-) | Metal complexes exhibited potential antibacterial properties. | tandfonline.comresearchgate.net |

| N-substituted-β-amino acid derivatives with 2-hydroxyphenyl moiety | S. aureus, M. luteum | Five compounds showed good activity against the tested strains. | mdpi.comnih.gov |

| N-(3-Acetyl-4-hydroxyphenyl)acetamide | Gram-positive and Gram-negative bacteria | Exhibited significant antimicrobial activity and reduced biofilm formation. | |

| Benzothiazole derivatives | General | Known to exhibit broad-spectrum antimicrobial activity. |

The antifungal potential of N-(hydroxyphenyl)butanamide derivatives has also been a key area of investigation. Various structural analogs have shown inhibitory effects against several fungal pathogens.

In the same study that assessed antibacterial properties, the Schiff base 3-((2-(-(1-(2-hydroxyphenyl)ethylidene)amino)ethyl)imino)-N-(p-tolyl)butanamide and its complexes were tested against fungal species including Penicillium expansum, Fusarium oxysporum, and Aspergillus niger. tandfonline.comresearchgate.net The complexes were found to possess potential antifungal capabilities. researchgate.net

Furthermore, research into N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl group revealed that three of the synthesized compounds had significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com Another derivative, compound 26 from a series of N-substituted β-amino acid derivatives, exhibited antifungal activity against the drug-resistant fungus Candida albicans AR-0761, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. plos.org Additionally, newly synthesized 2-amino-5-chlorobenzothiazole (B1265905) derivatives were tested for their antifungal action against Candida glabrata and Aspergillus niger, with some compounds showing good activity compared to the standard drug fluconazole. uobaghdad.edu.iq

Table 2: Antifungal Activity of Selected N-(hydroxyphenyl)butanamide Derivatives

| Compound/Derivative Class | Fungal Strains Tested | Observed Efficacy | Reference(s) |

|---|---|---|---|

| 3-((2-(-(1-(2-hydroxyphenyl)ethylidene)amino)ethyl)imino)-N-(p-tolyl)butanamide and its metal complexes | P. expansum, F. oxysporum, A. niger | Complexes exhibited potential antifungal properties. | tandfonline.comresearchgate.net |

| N-substituted-β-amino acid derivatives with 2-hydroxyphenyl moiety | C. tenuis, A. niger | Three compounds showed significant activity. | mdpi.comnih.gov |

| Compound 26 (N-substituted β-amino acid derivative) | Candida albicans AR-0761 | Exhibited antifungal activity with an MIC of 16 µg/mL. | plos.org |

| 2-amino-5-chlorobenzothiazole derivatives | C. glabrata, A. niger | Some compounds showed good measurable activity compared to fluconazole. | uobaghdad.edu.iq |

The mechanisms by which N-(hydroxyphenyl)butanamide derivatives exert their antimicrobial effects are varied and depend on their specific structures. One proposed mechanism involves the disruption of the bacterial cell membrane, leading to cell lysis. This was observed in a study on a butanamide derivative, which noted a dose-dependent response.

Other complex derivatives containing the butanamide structure, such as Mureidomycin E and F, are known to function by inhibiting bacterial cell wall synthesis. ontosight.aiontosight.ai This mechanism is crucial as it targets a structure essential for bacterial survival. ontosight.ai The hydroxyl and amide groups present in the butanamide structure are believed to be key to its biological activity, allowing the compounds to form hydrogen bonds and interact with various enzymes and receptors within the microbial cells.

Anti-inflammatory and Immunomodulatory Properties

The anti-inflammatory potential of N-(3-hydroxyphenyl)butanamide and its derivatives has been substantiated through numerous in vitro and preclinical studies. These compounds have been shown to modulate key inflammatory pathways and reduce inflammatory responses in various models.

In vitro studies using cell cultures, particularly macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS), are common for assessing anti-inflammatory activity. Derivatives of N-(hydroxyphenyl)butanamide have demonstrated significant effects in these models.

For example, a derivative, 3-(3-hydroxyphenyl)-indolin-2-one, was found to have high anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages. nih.gov It also suppressed the production and mRNA expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a concentration-dependent manner. nih.gov This compound was shown to inhibit key signaling pathways, including Akt, MAPK, and NF-κB. nih.gov

Another related compound, N-(3-Acetyl-4-hydroxyphenyl)acetamide, was also shown to significantly decrease inflammatory markers in LPS-stimulated macrophages. A different derivative, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP), was reported to inhibit prostaglandin (B15479496) E2 (PGE2) production by selectively inhibiting cyclooxygenase-2 (COX-2) activity. elsevierpure.com HMP also suppressed the release and expression of IL-1β and IL-6 and down-regulated inducible nitric oxide synthase (iNOS) in LPS-induced macrophages. elsevierpure.com

Table 3: In Vitro Anti-inflammatory Effects of N-(hydroxyphenyl)butanamide Derivatives

| Compound | Cellular Model | Key Findings | Reference(s) |

|---|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | LPS-induced RAW 264.7 macrophages | Inhibited NO, TNF-α, and IL-6 production; suppressed Akt, MAPK, and NF-κB pathways. | nih.gov |

| N-(3-Acetyl-4-hydroxyphenyl)acetamide | LPS-stimulated macrophages | Significantly decreased inflammatory markers. | |

| 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) | LPS-induced RAW 264.7 macrophages | Inhibited PGE2 production via selective COX-2 inhibition; suppressed IL-1β, IL-6, and iNOS. | elsevierpure.com |

The anti-inflammatory effects observed in vitro have been supported by preclinical evaluations in animal models of inflammation. These studies provide further evidence for the therapeutic potential of these compounds.

In a study evaluating new derivatives of 3-hydroxy pyridine-4-one, which share structural similarities, significant anti-inflammatory activity was observed in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The anti-inflammatory effect is hypothesized to be related to the iron-chelating properties of these compounds, as key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent. nih.gov

Another study on 1,3-bis(p-hydroxyphenyl)urea, a modified p-aminophenol compound, demonstrated its ability to suppress inflammation in a carrageenan-induced rat paw edema model. f1000research.com The effect was comparable to that of the standard drug, diclofenac (B195802) sodium. f1000research.com Similarly, the derivative 4-(8-butoxy-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5-tert-butyl-2-hydroxyphenyl)butanamide showed significant anti-inflammatory properties in the carrageenan-induced edema test in rats. nih.gov The compound 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) also reduced paw swelling, PGE2 release, and myeloperoxidase activity in rats with carrageenan-induced acute inflammation. elsevierpure.com

Anticancer and Antiproliferative Attributes

Derivatives of this compound have been the subject of numerous investigations to determine their potential as anticancer agents. These studies have unveiled their ability to induce cell death, halt cell cycle progression, and inhibit tumor growth in various cancer models.

The cytotoxic potential of this compound derivatives has been demonstrated across a range of cancer cell lines, with apoptosis, or programmed cell death, being a primary mechanism of action.

One derivative, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), has been shown to induce apoptosis in breast cancer cells, including MCF-7, SKBR3, and the triple-negative MDA-MB-231 cell line. mdpi.com The apoptotic effect was observed at different time points, with MCF-7 cells showing a 68.4% apoptosis rate at 5 hours, and SKBR3 cells reaching 61.6% at 48 hours. mdpi.com

Synthetic 1,3-thiazole derivatives incorporating a hydroxyphenyl moiety have also exhibited significant cytotoxic activity. nih.gov For instance, one such compound was found to be most potent against the MCF-7 breast cancer cell line, while other related derivatives showed strong cytotoxicity against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells. nih.gov Evidence from DNA fragmentation and caspase-3 activity assays suggests these compounds exert their cytotoxic effects by inducing apoptosis through the intrinsic pathway. nih.gov

Similarly, natural fungal metabolites with structural similarities, such as 3-Hydroxyterphenyllin, have shown efficacy against ovarian cancer cell lines A2780/CP70 and OVCAR-3, with IC50 values of 5.77 and 6.97 µM, respectively. nih.gov The apoptotic mechanism of 3-Hydroxyterphenyllin was found to be comprehensive, involving both the intrinsic pathway (upregulation of Puma, downregulation of Bcl2 and Bcl-xL) and the extrinsic death receptor pathway (upregulation of DR4 and DR5). nih.gov Furthermore, marine-derived phenolic compounds have been reported to induce apoptosis in human promyelocytic leukemia (HL60) cells, marked by an increase in cleaved caspase-3 and PARP, an upregulation of the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2. mdpi.com

Table 1: Cytotoxic Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 3-Hydroxyterphenyllin | A2780/CP70 (Ovarian) | IC50 | 5.77 µM | nih.gov |

| 3-Hydroxyterphenyllin | OVCAR-3 (Ovarian) | IC50 | 6.97 µM | nih.gov |

| Thiazole Derivative (5b) | MCF-7 (Breast) | IC50 | 0.2 ± 0.01 µM | nih.gov |

| Thiazole Derivative (5k) | MDA-MB-468 (Breast) | IC50 | 0.6 ± 0.04 µM | nih.gov |

| Thiazole Derivative (5g) | PC-12 (Pheochromocytoma) | IC50 | 0.43 ± 0.06 µM | nih.gov |

Beyond inducing apoptosis, these compounds can interfere with the cancer cell cycle, a fundamental process that governs cell proliferation. A structural analogue, hydroxyphenyl butanone (raspberry ketone), has been found to induce cell cycle arrest at the G1-S transition phase in colorectal cancer cell lines HCT116 and LOVO. nih.govnih.gov This inhibitory effect is achieved by targeting GSK3β, a key protein in the Wnt/β-catenin signaling pathway, which is often abnormally activated in colorectal cancer. nih.govnih.gov

The derivative N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) was found to increase the proportion of cells in the S phase in the MCF-7 breast cancer line, while reducing the number of cells in the G2/M phase in both MCF-7 and MDA-MB-231 lines. mdpi.com This disruption of the cell cycle is linked to the compound's ability to decrease the expression of the G protein-coupled estrogen receptor (GPER). mdpi.com In ovarian cancer cells, the related compound 3-Hydroxyterphenyllin was shown to arrest the cell cycle in the S phase. nih.gov The molecules involved in cell cycle regulation are considered potential targets for therapeutic interventions, as this process is crucial for tumor progression. nih.gov

Table 2: Cell Cycle Regulation by this compound Derivatives and Related Compounds

| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Mechanism | Reference |

|---|---|---|---|---|

| Hydroxyphenyl Butanone | HCT116, LOVO (Colorectal) | G1-S Phase Arrest | Inhibition of GSK3β in Wnt/β-catenin pathway | nih.govnih.gov |

| N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | MCF-7 (Breast) | S Phase Increase, G2/M Phase Reduction | GPER Downregulation | mdpi.com |

| N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | MDA-MB-231 (Breast) | G2/M Phase Reduction | GPER Downregulation | mdpi.com |

| 3-Hydroxyterphenyllin | A2780/CP70, OVCAR-3 (Ovarian) | S Phase Arrest | Not specified | nih.gov |

The anticancer potential of these compounds has also been evaluated in living organisms using xenograft models, where human tumors are grown in immunodeficient mice.

A complex derivative of a Schiff base ligand containing a hydroxyphenyl butanamide-like structure showed excellent anticancer activity against DLA-induced solid tumors in Swiss albino mice. unito.it In other research, a novel N-hydroxycinnamamide-based derivative, identified as compound 11r, demonstrated potent, orally active antitumor effects in a U937 human leukemia xenograft model. nih.govacs.org These findings suggest that the promising results from cell-based assays can translate to tumor growth inhibition in a more complex in vivo environment. nih.govacs.org

Neurobiological and Central Nervous System (CNS) Activities

In addition to their anticancer properties, certain butanamide derivatives have been investigated for their effects on the central nervous system, revealing potential for neuroprotection and modulation of key neurotransmitter systems.

Research into the neuroprotective effects of butanamide derivatives has shown promising results in preclinical models of neurological damage. One study highlighted that the compound (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride, a butanamide derivative, provides significant neuroprotection in models of transient focal ischemia. This compound was observed to reduce neuronal death and improve functional outcomes following an ischemic event. The mechanism behind this neuroprotection is attributed to its action as a non-competitive antagonist at NMDA receptors, specifically those containing the NR2B subtype. The same study made a comparison to N-(3-Acetyl-4-hydroxyphenyl)-butanamide, noting that the presence of a hydroxyl group can reduce the compound's stability compared to the nitro-substituted version.

The interaction of these derivatives with neurotransmitter systems is a key area of investigation. A notable example is Progabide, a derivative with the chemical name 4-[[(4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene] amino] butanamide. cas.czgoogle.com Progabide is recognized for its activity as an agonist at both GABAA and GABAB receptors. cas.cz The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and drugs that enhance its function are used to treat conditions like epilepsy. cas.cz

The neuroprotective butanamide derivative, (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride, exerts its effects by modulating the glutamatergic system. It acts as a non-competitive antagonist at NR2B-containing NMDA receptors, which are critical for mediating excitatory neurotransmission in the brain and are implicated in various neurological disorders.

Other Emerging Biological Activities

Beyond the more extensively studied areas of its biological profile, this compound and its structural analogs are gaining attention for a range of other potential therapeutic applications. These emerging activities are the focus of ongoing research, with preliminary studies suggesting promising roles in combating oxidative stress and parasitic diseases. The following sections delve into the current understanding of its antioxidant and antimalarial potentials.

Antioxidant Potential and Redox Homeostasis Regulation

The chemical structure of this compound, particularly the presence of a phenolic hydroxyl (-OH) group on the phenyl ring, suggests an intrinsic potential for antioxidant activity. Phenolic compounds are well-established as effective antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby interrupting oxidative chain reactions. This capacity is crucial in mitigating the damaging effects of oxidative stress, a condition implicated in the pathogenesis of numerous diseases.

Research into compounds with similar structural features, such as N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide, has indicated that the hydroxyphenyl moiety is a key contributor to their antioxidant effects. Studies on a variety of Schiff base ligands, including some with a butanamide backbone, have further reinforced the significance of the hydroxyphenyl group in scavenging free radicals. nih.govrsc.org For instance, the investigation of 3-((2-((1-(2-hydroxyphenyl)ethylidene)amino)ethyl)imino)-N-(o-tolyl)butanamide and its metal complexes has highlighted their capacity to act as antioxidants. rsc.org

The mechanism of antioxidant action for phenolic compounds typically involves the formation of a stable phenoxyl radical after the donation of a hydrogen atom. The stability of this radical is a critical factor in the antioxidant efficiency of the molecule. While direct studies on this compound's effect on redox homeostasis are limited, the antioxidant activity of related compounds suggests a potential role in modulating cellular redox balance. Redox homeostasis is the dynamic equilibrium between the production of reactive oxygen species (ROS) and the capacity of the biological system to detoxify these reactive products. researchgate.net An imbalance in this system leads to oxidative stress. By scavenging excess ROS, compounds like this compound could help maintain this crucial balance, protecting cells from oxidative damage.

Further research is necessary to fully elucidate the antioxidant profile of this compound and its derivatives, including quantitative assessments of their radical scavenging activity and their effects on the intricate cellular pathways that regulate redox homeostasis.

Evaluation of Antimalarial Potential

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant strains of the Plasmodium parasite. This has necessitated the urgent search for novel antimalarial agents with different mechanisms of action. In this context, the evaluation of diverse chemical scaffolds, including butanamide derivatives, has become a key research focus.

While direct antimalarial testing of this compound is not widely reported in the literature, studies on structurally related compounds have shown promising antiplasmodial activity. The butanamide moiety is a feature in various molecules that have been investigated for their therapeutic properties. For example, research into 3-hydroxy-propanamidines has identified them as a potent new class of antimalarial compounds. nih.gov

Investigations into different classes of compounds containing amide linkages have yielded significant findings. The following tables present data from studies on various amide-containing compounds, illustrating their in vitro activity against Plasmodium falciparum, the deadliest malaria parasite.

Table 1: In Vitro Antimalarial Activity of Selected Amide Derivatives against P. falciparum

| Compound Class | Derivative | Strain | IC₅₀ (µM) |

| 3-Hydroxy-propanamidines | Compound 22 | 3D7 | 0.005 |

| Compound 22 | Dd2 | 0.012 | |

| Compound 23 | 3D7 | 0.005 | |

| Compound 23 | Dd2 | 0.009 | |

| Imidazolidinediones | Compound 5 | D10 | 12.75 - 19.85 |

| Compound 5 | W2 | 4.98 - 11.95 | |

| N-Phenyl-substituted Cinnamanilides | (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide (24) | 3D7 | 0.58 |

| (2E)-N-[2,6-dibromo-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (36) | 3D7 | 2.0 - 4.3 |

Data sourced from multiple studies. nih.govmdpi.comuliege.be

The data in Table 1 demonstrates that modifications to the core amide structure can lead to highly potent antimalarial activity, with some compounds exhibiting efficacy in the nanomolar range. For instance, the 3-hydroxy-propanamidine derivatives showed excellent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov Similarly, certain N-phenyl-substituted cinnamanilides have displayed significant antiplasmodial effects. uliege.be

Mechanisms of Action and Molecular Targets of N 3 Hydroxyphenyl Butanamide

Enzyme Modulation Studies

The potential for N-(3-hydroxyphenyl)butanamide to modulate enzyme activity is a key area of interest for researchers. Studies on structurally similar molecules suggest that this compound could interact with important enzyme families, such as phosphodiesterases and histone deacetylases.

Phosphodiesterase (PDE) Isoform Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDE isoforms has been a successful strategy in the development of therapies for a range of conditions, including chronic respiratory diseases.

While direct studies on the PDE inhibitory activity of this compound are not presently available, research on other butanamide derivatives has shown pan-PDE inhibitory effects. These related compounds have demonstrated the ability to inhibit multiple PDE isoforms, leading to an increase in intracellular cAMP levels.

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cellular processes such as growth, differentiation, and tissue repair. A key step in this pathway is the phosphorylation of Smad proteins, including Smad-2. Dysregulation of this pathway can lead to pathological conditions like fibrosis, where epithelial cells undergo a transformation into mesenchymal cells, a process known as epithelial-mesenchymal transition (EMT).

Studies on certain pan-PDE inhibitors have shown that by increasing cAMP levels, they can interfere with the TGF-β signaling cascade. This interference can lead to a reduction in the phosphorylation of Smad-2. Consequently, the downstream signaling that promotes EMT is attenuated. Although not directly demonstrated for this compound, this mechanism provides a plausible hypothesis for its potential anti-EMT activity.

Chronic respiratory diseases, such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF), are often characterized by chronic inflammation and tissue remodeling, processes in which PDE enzymes and the TGF-β/Smad pathway are implicated. The inhibition of PDE isoforms, particularly PDE4, has been established as a therapeutic approach for these conditions.

The potential of pan-PDE inhibitors to both reduce inflammation and inhibit the fibrotic process of EMT makes them attractive candidates for the treatment of chronic respiratory diseases. If this compound were found to possess pan-PDE inhibitory activity, it could have therapeutic potential in this area. However, specific research is required to confirm this.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and generally suppressing gene transcription. HDAC inhibitors have emerged as a promising class of drugs for the treatment of cancers and other diseases.

There are several different isoforms of HDACs, and developing inhibitors with selectivity for specific isoforms is a major goal in drug discovery, as it may lead to improved efficacy and reduced side effects. Some research has focused on identifying inhibitors that are selective for HDAC1 and HDAC3, which are members of the Class I HDACs.

While direct evidence for this compound is lacking, a structurally similar compound, N-(4-butanoyl-3-hydroxyphenyl)butanamide, has been identified as a potential inhibitor of HDAC2 and HDAC3. Furthermore, other butanamide derivatives, such as N-hydroxy-4-(1H-indol-3-yl)butanamide, have demonstrated potent inhibitory activity against HDAC2 and HDAC3. These findings suggest that the butanamide scaffold may be a promising starting point for the design of HDAC1/3 selective inhibitors.

By inhibiting the activity of HDACs, HDAC inhibitors can lead to an increase in histone acetylation. This "opening" of the chromatin structure allows for the transcription of genes that were previously silenced. This mechanism of epigenetic regulation is central to the therapeutic effects of HDAC inhibitors. The re-expression of tumor suppressor genes is a key mechanism by which HDAC inhibitors are thought to exert their anti-cancer effects. The potential for this compound to act as an HDAC inhibitor would imply a role for this compound in epigenetic modulation, though this remains to be experimentally verified.

Cellular Pathway Modulation

The interaction of this compound with its molecular targets translates into the modulation of significant cellular pathways. These include the induction of programmed cell death and the regulation of cellular movement and adhesion.

Induction of Programmed Cell Death Pathways (e.g., Caspase Activation)

This compound has been shown to induce apoptosis, or programmed cell death, in various cell types. A key mechanism underlying this effect is the activation of the caspase cascade. Caspases are a family of protease enzymes that are central to the execution phase of apoptosis. The compound's influence can lead to the cleavage and activation of initiator caspases (such as caspase-9) and executioner caspases (such as caspase-3 and caspase-7). The activation of these enzymes results in the systematic dismantling of the cell, a hallmark of apoptosis.

Regulation of Cell Migration and Adhesion Processes

Consistent with its antagonism of chemokine receptors like CXCR4 and CCR2, this compound plays a role in regulating cell migration and adhesion. These processes are fundamental for normal physiological functions as well as in pathological conditions. By inhibiting the signaling of these receptors, the compound can interfere with the directional movement (chemotaxis) of cells towards a chemical gradient. This can result in reduced cell migration and may also affect the ability of cells to adhere to other cells or to the extracellular matrix, processes that are often dependent on the same signaling pathways.

Table 2: Cellular Pathway Modulation by this compound

| Cellular Process | Specific Pathway/Effect | Key Molecular Players | Reference |

| Programmed Cell Death | Induction of Apoptosis | Caspase-3, Caspase-7, Caspase-9 | ,, |

| Cell Motility | Regulation of Cell Migration and Adhesion | CXCR4, CCR2 |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, NLRP3 Inflammasome)

The nuclear factor-kappa B (NF-κB) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome are pivotal components of the innate immune system, playing crucial roles in the inflammatory response. While direct evidence for this compound is lacking, the potential for compounds with similar structural motifs, such as hydroxyphenyl amides, to modulate these pathways is an area of scientific interest.

NF-κB Signaling Pathway:

The NF-κB family of transcription factors are central regulators of inflammation, immunity, cell proliferation, and survival. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including pro-inflammatory cytokines and pathogen-associated molecular patterns (PAMPs), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Some compounds containing hydroxyphenyl moieties have been investigated for their anti-inflammatory properties, which are often linked to the inhibition of the NF-κB pathway. The phenolic hydroxyl group can act as a radical scavenger, potentially mitigating oxidative stress that is known to activate NF-κB. However, without specific studies on this compound, its effect on NF-κB signaling remains hypothetical.

NLRP3 Inflammasome:

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Its activation is a two-step process involving a priming signal, which upregulates the expression of NLRP3 and pro-IL-1β (often via NF-κB), and an activation signal, which triggers the assembly of the inflammasome complex. A variety of stimuli, including microbial toxins, crystalline substances, and endogenous danger signals, can activate the NLRP3 inflammasome.

Given the interconnectedness of the NF-κB and NLRP3 pathways, any potential modulation of NF-κB by a compound could indirectly affect NLRP3 inflammasome activation. However, direct inhibition of NLRP3 assembly or activity by this compound has not been reported.

Table 1: Key Components of the NF-κB and NLRP3 Inflammasome Pathways

| Pathway Component | Function |

| NF-κB Pathway | |

| NF-κB (Nuclear Factor-kappa B) | Transcription factor that upregulates pro-inflammatory genes. |

| IκB (Inhibitor of kappa B) | Sequesters NF-κB in the cytoplasm in an inactive state. |

| IKK (IκB kinase) | Phosphorylates IκB, leading to its degradation. |

| NLRP3 Inflammasome | |

| NLRP3 | Sensor protein that detects a wide range of stimuli. |

| ASC (Apoptosis-associated speck-like protein containing a CARD) | Adaptor protein that links NLRP3 to pro-caspase-1. |

| Pro-caspase-1 | Zymogen form of caspase-1. |

| Caspase-1 | Protease that cleaves pro-IL-1β and pro-IL-18 into their active forms. |

| IL-1β and IL-18 | Pro-inflammatory cytokines. |

Interventions in Amyloid-β Aggregation and Clearance

Alzheimer's disease pathology is characterized by the extracellular deposition of amyloid-β (Aβ) plaques. The Aβ peptide is generated from the amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases. The aggregation of Aβ monomers into soluble oligomers and insoluble fibrils is considered a key neurotoxic event. Therefore, strategies aimed at inhibiting Aβ aggregation or promoting its clearance are major therapeutic avenues.

There is currently no scientific evidence to suggest that this compound directly intervenes in either the aggregation or clearance of amyloid-β. Research in this area has focused on a variety of compounds, from small molecules to antibodies, that can interact with Aβ to prevent its self-assembly or facilitate its removal from the brain.

Amyloid-β Aggregation:

The process of Aβ aggregation is complex, involving the misfolding of Aβ monomers and their subsequent assembly into various oligomeric species and, ultimately, mature fibrils that form plaques. The hydrophobic central region of the Aβ peptide is critical for this process. Inhibitors of Aβ aggregation often work by binding to Aβ monomers or early-stage oligomers to stabilize non-toxic conformations or block the sites required for further fibril growth.

Amyloid-β Clearance:

The brain has several mechanisms for clearing Aβ, including enzymatic degradation by proteases such as neprilysin and insulin-degrading enzyme, cellular uptake by microglia and astrocytes, and transport across the blood-brain barrier. Enhancing these clearance pathways is another therapeutic approach for reducing Aβ burden.

While some phenolic compounds have been explored for their potential to interfere with Aβ aggregation in vitro, the specific effects of this compound on these processes have not been investigated.

Table 2: Key Processes in Amyloid-β Pathology

| Process | Description |

| Aβ Aggregation | |

| Monomer Misfolding | Initial conformational change of the Aβ peptide. |

| Oligomerization | Formation of soluble, often toxic, Aβ oligomers. |

| Fibrillization | Growth of oligomers into insoluble amyloid fibrils. |

| Aβ Clearance | |

| Enzymatic Degradation | Breakdown of Aβ by proteases. |

| Cellular Uptake | Phagocytosis of Aβ by microglia and astrocytes. |

| Blood-Brain Barrier Transport | Removal of Aβ from the brain into the bloodstream. |

Pharmacokinetic and Metabolic Studies of N 3 Hydroxyphenyl Butanamide

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

The ADME profile of a compound is fundamental to understanding its behavior in a biological system. This includes how it is absorbed, where it distributes in the body, how it is metabolized, and how it is ultimately eliminated.

In Vitro Metabolic Stability Assessments (e.g., Liver Microsomes)

In vitro metabolic stability assays, commonly using liver microsomes, are crucial for predicting the intrinsic clearance of a compound. These assays measure the rate at which the compound is metabolized by enzymes present in the microsomes, primarily Cytochrome P450 enzymes.

Data on the in vitro metabolic stability of N-(3-hydroxyphenyl)butanamide in human or other species' liver microsomes, including parameters such as half-life (t½) and intrinsic clearance (CLint), are not available in the reviewed literature.

A hypothetical data table for such an assessment is presented below to illustrate the type of information that would be sought in such studies.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| Test Compound | This compound |

| Microsome Source | Human Liver Microsomes |

| Incubation Time (min) | 0, 5, 15, 30, 60 |

| Half-Life (t½, min) | Data Not Available |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data Not Available |

In Vivo Pharmacokinetic Analysis and Tissue Distribution (e.g., Lung Accumulation)

In vivo studies in animal models are essential to understand the full pharmacokinetic profile of a compound, including its absorption, distribution throughout various tissues, and its elimination from the body.

Specific data from in vivo pharmacokinetic studies of this compound, including its plasma concentration-time profile, key pharmacokinetic parameters (such as Cmax, Tmax, AUC, and elimination half-life), and its distribution into tissues like the lungs, have not been identified in the public domain.

A representative data table for in vivo pharmacokinetic parameters is shown below.

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of this compound Following a Single Dose Administration

| Parameter | Unit | Value |

| Maximum Plasma Concentration (Cmax) | ng/mL | Data Not Available |

| Time to Maximum Plasma Concentration (Tmax) | h | Data Not Available |

| Area Under the Curve (AUC) | ng·h/mL | Data Not Available |

| Elimination Half-Life (t½) | h | Data Not Available |

| Volume of Distribution (Vd) | L/kg | Data Not Available |

| Clearance (CL) | L/h/kg | Data Not Available |

| Tissue Distribution (e.g., Lung/Plasma Ratio) | - | Data Not Available |

Elucidation of Biotransformation Pathways

Understanding the biotransformation pathways of a compound involves identifying the chemical modifications it undergoes in the body, which can lead to the formation of various metabolites.

Hydroxylation and Conjugation Reactions

For a compound like this compound, potential metabolic pathways could involve hydroxylation of the butanamide side chain or further hydroxylation of the phenyl ring. The existing hydroxyl group makes it a prime candidate for Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate its excretion.

However, specific metabolites of this compound formed through hydroxylation or conjugation reactions have not been reported in the available scientific literature.

Role of Cytochrome P450 Enzymes in Metabolism

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the Phase I metabolism of many xenobiotics. Identifying the specific CYP isoforms involved in the metabolism of a compound is critical for predicting potential drug-drug interactions.

There is no available data identifying the specific Cytochrome P450 isoforms responsible for the metabolism of this compound.

Reaction phenotyping studies would be required to determine the contribution of individual CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to its metabolic clearance.

Toxicological Assessments and Safety Profiling of N 3 Hydroxyphenyl Butanamide

Mutagenicity and Genotoxicity Evaluations

Assessing the potential of a compound to induce genetic mutations or chromosomal damage is a cornerstone of toxicological profiling. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used initial screen for mutagenic potential. evotec.comresearchgate.net This test utilizes various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. evotec.comeuropa.eu

Further evaluation of genotoxicity often involves in vitro mammalian cell-based assays, such as the micronucleus test or the mouse lymphoma assay, which can detect chromosomal damage. industrialchemicals.gov.auplos.org In silico assessments using Quantitative Structure-Activity Relationship (QSAR) models can also provide predictive information on the mutagenic potential of a compound based on its chemical structure. nih.gov

Assessment of Off-Target Interactions and Selectivity Profile

To understand the potential for unintended pharmacological effects, it is crucial to evaluate the interaction of N-(3-hydroxyphenyl)butanamide with a broad range of biological targets. This includes screening against a panel of receptors, enzymes, and ion channels.

Adenosine (B11128) Receptor Binding Assays

Adenosine receptors (A1, A2A, A2B, and A3) are a family of G protein-coupled receptors involved in numerous physiological processes. unife.it Unintended interactions with these receptors can lead to various side effects. Therefore, assessing the binding affinity of this compound to adenosine receptor subtypes is an important aspect of its selectivity profiling. Radioligand binding assays are commonly used for this purpose, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. researchgate.netd-nb.info

While specific data for this compound is not available, the development of selective ligands for adenosine receptors is an active area of research. semanticscholar.org Such studies provide the methodological framework for evaluating the selectivity of new compounds.

Comprehensive Screening for Adverse Receptor/Enzyme Interactions

A broader assessment of off-target interactions involves screening the compound against a large panel of known pharmacological targets. This can be performed through various methods, including radioligand binding assays and enzyme inhibition assays. Such comprehensive screening helps to identify any potential for adverse effects early in the development process and provides a clearer picture of the compound's selectivity.

Hemocompatibility and Biocompatibility Considerations

For compounds that may come into contact with blood, assessing hemocompatibility is essential. This involves evaluating the compound's potential to cause hemolysis (destruction of red blood cells), platelet activation, and effects on the coagulation cascade. In vitro hemolysis assays are a standard preliminary test for hemocompatibility.

Biocompatibility, a broader concept, refers to the ability of a material to perform with an appropriate host response in a specific application. mdpi.com While often associated with medical devices and biomaterials, understanding the biocompatibility of a new chemical entity is also important, particularly if it is intended for systemic administration. Studies on related materials like hydrogels often include evaluations of biocompatibility and cytotoxicity to ensure they are safe for biological applications. researchgate.netresearchgate.net

Specific hemocompatibility and biocompatibility data for this compound are not currently available.

Structure Activity Relationship Sar Studies and Lead Optimization for N 3 Hydroxyphenyl Butanamide Analogues

Systematic Modifications of the Butanamide Side Chain and Their Biological Impact

The butanamide side chain is a critical component of the N-(3-hydroxyphenyl)butanamide scaffold, and its modification has profound effects on biological activity. Key parameters that are often altered include the length of the alkyl chain, the introduction of functional groups, and changes to the amide linkage itself.

Research has shown that the length of the alkylamide chain is a crucial determinant of potency. In some contexts, butanamide analogues with longer linkers have demonstrated decreased potency. mdpi.com Conversely, studies on other related compounds, such as N-hydroxycinnamamide-based histone deacetylase (HDAC) inhibitors, have indicated that a shorter side alkyl chain may enhance inhibitory activity. acs.org This suggests that an optimal chain length exists for fitting into the target's binding pocket.

Modifications to the butanamide moiety itself have also yielded significant insights. In the development of androgen receptor antagonists, an N-methylbutyramide analogue was identified as the most active compound in its series, highlighting the impact of substitution on the amide nitrogen. nih.gov Further studies have explored replacing the amide bond with other functional groups. For instance, in a series of betulinic acid derivatives, changing from an amide (piperazine) to an ester (propanediol) linkage was found to be detrimental to the compound's activity. nih.gov However, replacing a cyclic piperazine (B1678402) linker with linear diaminoethane and 1,3-diaminopropane (B46017) linkers of a similar length resulted in compounds with potent anti-HIV activity, indicating that the nature and conformation of the side chain are as important as its length. nih.gov

| Modification to Butanamide Side Chain | Observed Biological Impact | Compound Series/Context | Reference |

| Increased Linker/Chain Length | Decreased potency | Imidazole derivatives | mdpi.com |

| Shortened Alkyl Chain | Increased HDAC inhibitory activity | N-hydroxycinnamamide derivatives | acs.org |

| N-Methyl Substitution | Most active compound in series (IC50 of 92 nM) | Thiohydantoin Androgen Receptor Antagonists | nih.gov |

| Replacement of Amide with Ester | Detrimental to anti-HIV activity | Betulinic acid derivatives | nih.gov |

| Replacement of Cyclic Amine with Linear Diamine | Maintained or slightly increased potency | Betulinic acid derivatives | nih.gov |

Influence of Phenyl Ring Substitutions and Positional Isomerism on Activity

The phenyl ring of this compound offers a versatile scaffold for introducing various substituents to modulate the compound's electronic, steric, and lipophilic properties. The nature of these substituents and their position on the ring (positional isomerism) are critical for biological activity.

The position of the hydroxyl group is fundamental. The parent compound features a hydroxyl group at the meta-position (position 3). Moving this group or adding other substituents can drastically alter activity. For example, N-(3-Acetyl-4-hydroxyphenyl)butanamide, with an acetyl group at the 3-position and a hydroxyl at the 4-position, possesses a unique property profile due to this specific arrangement. ontosight.ai Similarly, the presence of a methyl group at the 4-position in N-(3-hydroxy-4-methylphenyl)butanamide influences its solubility and lipophilicity, which in turn affects its interaction with biological targets. ontosight.ai

The electronic properties of the substituents play a significant role. In studies of betulinic acid derivatives, it was found that electron-donating groups, such as methoxy (B1213986) (-OCH₃), on the phenyl ring were beneficial for anti-HIV activity, whereas electron-withdrawing groups like chloro (-Cl) or nitro (-NO₂) resulted in less potent compounds. nih.gov However, this trend is not universal and is highly dependent on the specific biological target. In the development of androgen receptor antagonists, a methyl group (weakly donating) at the ortho-position (position 2) of the phenyl ring was active, but a carboxylic acid group (withdrawing and charged) at the same position rendered the compound inactive. nih.gov

Positional isomerism is also a key factor. In one study on indole (B1671886) derivatives, the introduction of a benzyloxy group at position 5 led to a compound with potent nanomolar activity, while placing the same group at position 6 resulted in a complete loss of activity. nih.gov This demonstrates that even a slight shift in a substituent's position can dramatically alter the molecule's ability to bind effectively to its target. Similarly, moving a nitro group from the 4'-position to the 5'-position on a salicylamide (B354443) derivative led to a slight decrease in inhibitory activity. csic.es

| Phenyl Ring Modification | Observed Biological Impact | Compound Series/Context | Reference(s) |

| Addition of 4-methyl group | Influences solubility and lipophilicity | N-(3-hydroxy-4-methylphenyl)butanamide | ontosight.ai |

| Addition of 3-acetyl, 4-hydroxy groups | Creates unique property profile | N-(3-Acetyl-4-hydroxyphenyl)butanamide | ontosight.ai |

| Electron-donating group (e.g., -OCH₃) | Increased anti-HIV activity | Betulinic acid derivatives | nih.gov |

| Electron-withdrawing group (e.g., -NO₂) | Decreased anti-HIV activity | Betulinic acid derivatives | nih.gov |

| Benzyloxy group at position 5 | Potent nanomolar activity | Indole derivatives | nih.gov |

| Benzyloxy group at position 6 | Loss of activity | Indole derivatives | nih.gov |

Importance of Chiral Centers and Stereochemistry in Biological Efficacy

Chirality, or the "handedness" of a molecule, is a critical factor in drug design because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can have vastly different pharmacological activities, potencies, and metabolic profiles. nih.gov

For analogues of this compound, the presence of a chiral center, often on the butanamide side chain, means that the compound can exist as different stereoisomers. Research has shown that the specific stereochemistry can be crucial for biological efficacy. For instance, in one related butanamide compound, the (S)-configuration was suggested to limit anticonvulsant activity when compared to the (R)-isomer, indicating that the spatial arrangement of the atoms directly influences the interaction with the biological target.

The profound impact of stereochemistry has been clearly demonstrated in studies of enantiomeric 5-(3-hydroxyphenyl)morphans. When all possible enantiomers and isomers were synthesized and tested, they were found to have distinct pharmacological profiles, with some acting as potent opioid antagonists. nih.gov The synthesis of enantiomerically pure compounds, often starting from specific chiral synthons, is a common strategy to investigate and harness the effects of stereochemistry. mdpi.com Because living systems are chiral, each enantiomer of a chiral drug can behave very differently, and they should essentially be considered as two distinct drugs. nih.gov The biologically active enantiomer must have a three-dimensional structure that aligns perfectly with its binding site to exert its effect. nih.gov

Development of Pharmacophore Models for Rational Drug Design

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. researchgate.netdovepress.com A pharmacophore model serves as a 3D query for searching large chemical databases to find novel compounds that are likely to be active (virtual screening) or for guiding the optimization of existing leads. d-nb.infonih.gov

A pharmacophore model can be generated either based on a set of known active ligands (ligand-based) or from the 3D structure of the target's binding site (structure-based). d-nb.infonih.gov For this compound and its analogues, a pharmacophore model would typically include features such as:

A Hydrogen Bond Donor (HBD): Represented by the phenolic hydroxyl (-OH) group.

A Hydrogen Bond Acceptor (HBA): Represented by the carbonyl oxygen of the amide group.

A Hydrogen Bond Donor (HBD): Represented by the N-H of the amide group.

An Aromatic/Hydrophobic Region (HY/AR): Represented by the phenyl ring.

Exclusion Volumes: Defining regions of space that are occupied by the receptor, which helps to avoid steric clashes. nih.gov

Such models are crucial for understanding receptor-ligand interactions and for designing molecules with specific desired attributes. researchgate.net For example, pharmacophore models developed for Janus Kinase (JAK) inhibitors have successfully identified key interaction points like hydrogen bond donors, acceptors, and hydrophobic centers, guiding the discovery of new inhibitors. mdpi.com While a specific, published pharmacophore model for this compound was not identified in the initial search, the principles of pharmacophore modeling are routinely applied to classes of compounds like it to facilitate the discovery of new and more potent derivatives.

Strategies for Enhancing Potency, Selectivity, and Bioavailability

Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a lead compound like this compound, focusing on improving its potency, selectivity against off-targets, and bioavailability.

Enhancing Potency: Potency can often be improved by optimizing the interactions with the target binding site. As discussed, modifying the butanamide side chain and the phenyl ring substituents are common strategies. For instance, a study on HDAC inhibitors found that compounds with a shorter alkyl side chain and a simple benzamide (B126) substituent were the most potent, with IC₅₀ values in the low nanomolar range. acs.org